NVP-BAW2881

Beschreibung

Eigenschaften

IUPAC Name |

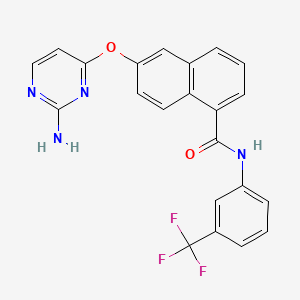

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLQJNIKDWEEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.

Core Mechanism of Action

This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.

The primary molecular targets of this compound are the three VEGFRs:

-

VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.

-

VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

By inhibiting these receptors, this compound effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values for this compound Against Key Tyrosine Kinases

| Target Kinase | IC50 (nM) | Source |

| VEGFR-2 (human) | 37 | [1] |

| VEGFR-2 | 9 | [3] |

| VEGFR-1 | 820 | [3] |

| VEGFR-3 | 420 | [3] |

| Tie2 | 650 | [1][3] |

| RET | 410 | [1][3] |

| c-RAF | sub-μM | [3] |

| B-RAF | sub-μM | [3] |

| ABL | sub-μM | [3] |

Table 2: Cellular IC50 Values for this compound

| Assay | Cell Type | IC50 (nM) | Source |

| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |

Signaling Pathway

This compound acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.

Caption: this compound inhibits VEGFR autophosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay [3]

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).

-

Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.

-

Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.

-

Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and this compound (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: 72 hours.

-

Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.

2. Endothelial Cell Tube Formation Assay [1]

-

Cells: HUVECs or LECs.

-

Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.

-

Treatment: For the treatment groups, the collagen with VEGF-A also contains this compound at concentrations of 10 nmol/L or 1 μmol/L.

-

Analysis: The formation of tube-like structures is observed and quantified.

Caption: Workflow for in vitro endothelial cell assays.

In Vivo Models

1. Transgenic Mouse Model of Psoriasis [1][3]

-

Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.

-

Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.

-

Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.

-

Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.

2. Acute Inflammation Models in Pigs [1]

-

UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. This compound is applied topically at 0, 3, and 6 hours after irradiation.

-

Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound is performed before VEGF-A injection to assess its effect on vascular leakage.

-

Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.

Preclinical Findings and Therapeutic Potential

In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of this compound significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]

These findings suggest that VEGFR tyrosine kinase inhibitors like this compound may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]

Clinical Development

Based on the available search results, there is no specific information on clinical trials for this compound. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]

Conclusion

This compound is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.

References

- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ⦠[incyteclinicaltrials.com]

NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.

Core Mechanism of Action

This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.

The primary molecular targets of this compound are the three VEGFRs:

-

VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.

-

VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

By inhibiting these receptors, this compound effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values for this compound Against Key Tyrosine Kinases

| Target Kinase | IC50 (nM) | Source |

| VEGFR-2 (human) | 37 | [1] |

| VEGFR-2 | 9 | [3] |

| VEGFR-1 | 820 | [3] |

| VEGFR-3 | 420 | [3] |

| Tie2 | 650 | [1][3] |

| RET | 410 | [1][3] |

| c-RAF | sub-μM | [3] |

| B-RAF | sub-μM | [3] |

| ABL | sub-μM | [3] |

Table 2: Cellular IC50 Values for this compound

| Assay | Cell Type | IC50 (nM) | Source |

| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |

Signaling Pathway

This compound acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.

Caption: this compound inhibits VEGFR autophosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay [3]

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).

-

Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.

-

Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.

-

Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and this compound (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: 72 hours.

-

Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.

2. Endothelial Cell Tube Formation Assay [1]

-

Cells: HUVECs or LECs.

-

Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.

-

Treatment: For the treatment groups, the collagen with VEGF-A also contains this compound at concentrations of 10 nmol/L or 1 μmol/L.

-

Analysis: The formation of tube-like structures is observed and quantified.

Caption: Workflow for in vitro endothelial cell assays.

In Vivo Models

1. Transgenic Mouse Model of Psoriasis [1][3]

-

Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.

-

Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.

-

Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.

-

Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.

2. Acute Inflammation Models in Pigs [1]

-

UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. This compound is applied topically at 0, 3, and 6 hours after irradiation.

-

Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound is performed before VEGF-A injection to assess its effect on vascular leakage.

-

Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.

Preclinical Findings and Therapeutic Potential

In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of this compound significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]

These findings suggest that VEGFR tyrosine kinase inhibitors like this compound may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]

Clinical Development

Based on the available search results, there is no specific information on clinical trials for this compound. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]

Conclusion

This compound is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.

References

- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ⦠[incyteclinicaltrials.com]

NVP-BAW2881: A Technical Guide to its Signaling Pathway and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively abrogates the signaling cascades responsible for angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating VEGFR-mediated cellular processes and as a benchmark for the development of novel anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary mediators of angiogenesis. The binding of VEGF ligands to VEGFRs initiates a phosphorylation cascade that activates multiple downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and tube formation.

This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for the VEGFR family, including VEGFR-1, VEGFR-2, and VEGFR-3. Its ability to block the kinase activity of these receptors makes it a valuable pharmacological tool for studying the intricacies of angiogenic signaling and a potential candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This binding event prevents the autophosphorylation of the receptor upon VEGF ligand binding, thereby inhibiting the initiation of downstream signaling. The primary signaling pathways attenuated by this compound are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and the formation of capillary-like structures.

Figure 1. this compound inhibits VEGFR autophosphorylation and downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases, demonstrating its high potency and selectivity for the VEGFR family.

| Target | IC50 (nM) | Reference |

| VEGFR1 | 820 | [1] |

| VEGFR2 | 9 | [1] |

| VEGFR3 | 420 | [1] |

| Tie2 | 650 | [1] |

| RET | 410 | [1] |

| c-RAF | <1000 | [1] |

| B-RAF | <1000 | [1] |

| ABL | <1000 | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

The cellular activity of this compound has been assessed by measuring its ability to inhibit the autophosphorylation of VEGFR-2 in different cell lines.

| Cell Line | Assay | IC50 (nM) | Reference |

| CHO (VEGFR-2 transfected) | Receptor Autophosphorylation | 4 | [1] |

| HUVECs | VEGFR-2 Phosphorylation | 2.9 | [1] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol details the methodology to assess the effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

This compound

-

Fibronectin-coated 96-well plates

-

5-methylumbelliferylheptanoate

-

Fluorescence plate reader

Procedure:

-

Seed 1,200 HUVECs per well in fibronectin-coated 96-well plates in EGM.

-

After 24 hours, replace the medium with EGM containing 2% FBS and incubate for an additional 24 hours.

-

Prepare treatment conditions in fresh EGM with 2% FBS (eight wells per condition):

-

Medium alone (control)

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 1 nM to 1 µM)

-

-

Ensure the final DMSO concentration is 0.1% in all wells.

-

Incubate the cells for 72 hours.

-

Add 5-methylumbelliferylheptanoate to each well and incubate for a time sufficient for fluorescent product formation.

-

Quantify the number of viable cells by measuring fluorescence using a plate reader.

Figure 2. Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Transwell)

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on VEGF-A-induced endothelial cell migration.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

FBS

-

Recombinant Human VEGF-A

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal Violet stain

Procedure:

-

Starve HUVECs in EBM with 0.5% FBS for 4-6 hours.

-

In the lower chamber of a 24-well plate, add EBM with 0.5% FBS and 20 ng/mL VEGF-A.

-

Resuspend starved HUVECs in EBM with 0.5% FBS, with or without varying concentrations of this compound.

-

Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with cold methanol for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow to air dry.

-

Elute the stain with a destaining solution and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Endothelial Cell Tube Formation Assay

This protocol outlines the procedure to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EBM

-

FBS

-

Recombinant Human VEGF-A

-

This compound

-

Growth factor-reduced Matrigel

-

96-well plates

-

Calcein AM (optional, for visualization)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EBM with 2% FBS.

-

Prepare cell suspensions containing:

-

Vehicle control

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 10 nM to 1 µM)

-

-

Seed 1.5 x 10^4 cells onto the solidified Matrigel.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the tube formation using a microscope. For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops. Calcein AM can be used to fluorescently label the cells for easier visualization.

Conclusion

This compound is a powerful research tool for the investigation of VEGFR-mediated signaling pathways. Its high potency and selectivity make it an ideal compound for dissecting the roles of VEGFRs in angiogenesis and other cellular processes. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other potential anti-angiogenic agents. A thorough understanding of its mechanism of action and its effects on endothelial cell biology is crucial for its effective application in both basic research and preclinical drug development.

References

NVP-BAW2881: A Technical Guide to its Signaling Pathway and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively abrogates the signaling cascades responsible for angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating VEGFR-mediated cellular processes and as a benchmark for the development of novel anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary mediators of angiogenesis. The binding of VEGF ligands to VEGFRs initiates a phosphorylation cascade that activates multiple downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and tube formation.

This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for the VEGFR family, including VEGFR-1, VEGFR-2, and VEGFR-3. Its ability to block the kinase activity of these receptors makes it a valuable pharmacological tool for studying the intricacies of angiogenic signaling and a potential candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This binding event prevents the autophosphorylation of the receptor upon VEGF ligand binding, thereby inhibiting the initiation of downstream signaling. The primary signaling pathways attenuated by this compound are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and the formation of capillary-like structures.

Figure 1. this compound inhibits VEGFR autophosphorylation and downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases, demonstrating its high potency and selectivity for the VEGFR family.

| Target | IC50 (nM) | Reference |

| VEGFR1 | 820 | [1] |

| VEGFR2 | 9 | [1] |

| VEGFR3 | 420 | [1] |

| Tie2 | 650 | [1] |

| RET | 410 | [1] |

| c-RAF | <1000 | [1] |

| B-RAF | <1000 | [1] |

| ABL | <1000 | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound

The cellular activity of this compound has been assessed by measuring its ability to inhibit the autophosphorylation of VEGFR-2 in different cell lines.

| Cell Line | Assay | IC50 (nM) | Reference |

| CHO (VEGFR-2 transfected) | Receptor Autophosphorylation | 4 | [1] |

| HUVECs | VEGFR-2 Phosphorylation | 2.9 | [1] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol details the methodology to assess the effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

This compound

-

Fibronectin-coated 96-well plates

-

5-methylumbelliferylheptanoate

-

Fluorescence plate reader

Procedure:

-

Seed 1,200 HUVECs per well in fibronectin-coated 96-well plates in EGM.

-

After 24 hours, replace the medium with EGM containing 2% FBS and incubate for an additional 24 hours.

-

Prepare treatment conditions in fresh EGM with 2% FBS (eight wells per condition):

-

Medium alone (control)

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 1 nM to 1 µM)

-

-

Ensure the final DMSO concentration is 0.1% in all wells.

-

Incubate the cells for 72 hours.

-

Add 5-methylumbelliferylheptanoate to each well and incubate for a time sufficient for fluorescent product formation.

-

Quantify the number of viable cells by measuring fluorescence using a plate reader.

Figure 2. Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Transwell)

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on VEGF-A-induced endothelial cell migration.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

FBS

-

Recombinant Human VEGF-A

-

This compound

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Starve HUVECs in EBM with 0.5% FBS for 4-6 hours.

-

In the lower chamber of a 24-well plate, add EBM with 0.5% FBS and 20 ng/mL VEGF-A.

-

Resuspend starved HUVECs in EBM with 0.5% FBS, with or without varying concentrations of this compound.

-

Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with cold methanol for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow to air dry.

-

Elute the stain with a destaining solution and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Endothelial Cell Tube Formation Assay

This protocol outlines the procedure to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EBM

-

FBS

-

Recombinant Human VEGF-A

-

This compound

-

Growth factor-reduced Matrigel

-

96-well plates

-

Calcein AM (optional, for visualization)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EBM with 2% FBS.

-

Prepare cell suspensions containing:

-

Vehicle control

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 10 nM to 1 µM)

-

-

Seed 1.5 x 10^4 cells onto the solidified Matrigel.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the tube formation using a microscope. For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops. Calcein AM can be used to fluorescently label the cells for easier visualization.

Conclusion

This compound is a powerful research tool for the investigation of VEGFR-mediated signaling pathways. Its high potency and selectivity make it an ideal compound for dissecting the roles of VEGFRs in angiogenesis and other cellular processes. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other potential anti-angiogenic agents. A thorough understanding of its mechanism of action and its effects on endothelial cell biology is crucial for its effective application in both basic research and preclinical drug development.

References

NVP-BAW2881: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating significant anti-angiogenic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating VEGFR-mediated signaling pathways in various physiological and pathological contexts, particularly in oncology and inflammatory diseases.

Core Compound Information

| Property | Value |

| Compound Name | This compound (also known as BAW2881) |

| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |

| Molecular Weight | 424.38 g/mol |

| CAS Number | 861875-60-7 |

| Primary Target | VEGFR Tyrosine Kinase Family |

| Mechanism of Action | ATP-competitive inhibitor of VEGFR autophosphorylation |

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of the VEGFR family of receptor tyrosine kinases (RTKs), primarily VEGFR1, VEGFR2, and VEGFR3.[1][2][3] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).

The binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to their respective receptors on the surface of endothelial cells triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[4][5]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating downstream signaling. The inhibition of these pathways underlies the observed anti-angiogenic and anti-inflammatory effects of the compound.[1][6]

Signaling Pathway

The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by this compound.

Caption: VEGFR signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of protein kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Species | Assay Type |

| VEGFR2 (KDR) | 9 - 37 | Human | Biochemical Assay |

| VEGFR1 | 820 | Human | Biochemical Assay |

| VEGFR3 | 420 | Human | Biochemical Assay |

| Tie2 | 650 | Human | Biochemical Assay |

| RET | 410 | Human | Biochemical Assay |

| c-Kit | 45 - 72 | - | Biochemical Assay |

| PDGFRβ | 45 - 72 | - | Biochemical Assay |

| c-RAF | Sub-μM | - | Biochemical Assay |

| B-RAF | Sub-μM | - | Biochemical Assay |

| ABL | Sub-μM | - | Biochemical Assay |

Data compiled from multiple sources.[1][2][6][7]

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| VEGFR2 Autophosphorylation | CHO (transfected) | 4 - 4.2 |

| VEGFR2 Autophosphorylation | HUVEC | 2.9 |

| VEGF-A Induced Proliferation | HUVEC | < 1 |

Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for the characterization of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs).

Materials:

-

HUVECs or LECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A or VEGF-C

-

This compound

-

Fibronectin-coated 96-well plates

-

Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in fibronectin-coated 96-well plates containing EGM-2 supplemented with 10% FBS.[7]

-

Starvation: After 24 hours, replace the medium with EGM-2 containing 2% FBS and incubate for an additional 24 hours.[7]

-

Treatment: Treat the cells with either:

-

Medium alone (negative control)

-

20 ng/mL VEGF-A (for HUVECs and LECs) or 500 ng/mL VEGF-C (for LECs) (positive control)[7]

-

VEGF-A or VEGF-C in combination with a serial dilution of this compound (e.g., 1 nM to 1 µM).[7]

-

Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[7]

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

Quantification: Assess cell viability using a suitable fluorescent or colorimetric reagent according to the manufacturer's instructions.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on VEGF-induced endothelial cell migration.

Materials:

-

HUVECs or LECs

-

Transwell inserts (e.g., 8 µm pore size)

-

Fibronectin

-

Endothelial Cell Basal Medium (EBM-2) with 0.1% BSA

-

Recombinant Human VEGF-A

-

This compound

-

Calcein AM or similar fluorescent dye

Procedure:

-

Chamber Coating: Coat the underside of the Transwell insert membrane with fibronectin.

-

Chemoattractant: Add EBM-2 containing 20 ng/mL VEGF-A to the lower chamber.

-

Cell Preparation: Resuspend serum-starved HUVECs or LECs in EBM-2 containing 0.1% BSA, with or without this compound at desired concentrations.

-

Cell Seeding: Seed the cells in the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several microscopic fields.

-

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs or LECs

-

Basement membrane matrix (e.g., Matrigel)

-

EBM-2

-

Recombinant Human VEGF-A

-

This compound

Procedure:

-

Matrix Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs or LECs onto the matrix in EBM-2 containing VEGF-A (e.g., 20 ng/mL) with or without this compound at various concentrations (e.g., 10 nM, 1 µM).[1][3]

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Visualization and Quantification:

-

Visualize the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

-

In Vivo Psoriasis-like Skin Inflammation Model

This protocol describes the evaluation of this compound in a K14/VEGF-A transgenic mouse model of psoriasis.

Animals:

-

K14/VEGF-A transgenic mice (female, 8 weeks old)[7]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]

-

Vehicle for topical administration (e.g., 0.5% this compound in a suitable cream or gel base)[7]

-

Oxazolone (B7731731) (sensitizing and challenging agent)

Procedure:

-

Sensitization: Sensitize the mice by applying a solution of oxazolone to the abdomen.

-

Challenge: Five days after sensitization, challenge the right ear by topical application of oxazolone.[7]

-

Treatment:

-

Endpoints:

Visualizations

Experimental Workflow: In Vitro Proliferation Assay

Caption: Workflow for the in vitro endothelial cell proliferation assay.

Logical Relationship: this compound's Therapeutic Rationale in Psoriasis

Caption: Therapeutic rationale for this compound in psoriasis.

Conclusion

This compound is a valuable research tool for the investigation of VEGFR-mediated signaling in angiogenesis and inflammation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a suitable compound for preclinical studies in oncology, dermatology, and other fields where pathological angiogenesis and inflammation are key drivers of disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promocell.com [promocell.com]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BAW2881: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating significant anti-angiogenic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating VEGFR-mediated signaling pathways in various physiological and pathological contexts, particularly in oncology and inflammatory diseases.

Core Compound Information

| Property | Value |

| Compound Name | This compound (also known as BAW2881) |

| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |

| Molecular Weight | 424.38 g/mol |

| CAS Number | 861875-60-7 |

| Primary Target | VEGFR Tyrosine Kinase Family |

| Mechanism of Action | ATP-competitive inhibitor of VEGFR autophosphorylation |

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of the VEGFR family of receptor tyrosine kinases (RTKs), primarily VEGFR1, VEGFR2, and VEGFR3.[1][2][3] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).

The binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to their respective receptors on the surface of endothelial cells triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[4][5]

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating downstream signaling. The inhibition of these pathways underlies the observed anti-angiogenic and anti-inflammatory effects of the compound.[1][6]

Signaling Pathway

The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by this compound.

Caption: VEGFR signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of protein kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Species | Assay Type |

| VEGFR2 (KDR) | 9 - 37 | Human | Biochemical Assay |

| VEGFR1 | 820 | Human | Biochemical Assay |

| VEGFR3 | 420 | Human | Biochemical Assay |

| Tie2 | 650 | Human | Biochemical Assay |

| RET | 410 | Human | Biochemical Assay |

| c-Kit | 45 - 72 | - | Biochemical Assay |

| PDGFRβ | 45 - 72 | - | Biochemical Assay |

| c-RAF | Sub-μM | - | Biochemical Assay |

| B-RAF | Sub-μM | - | Biochemical Assay |

| ABL | Sub-μM | - | Biochemical Assay |

Data compiled from multiple sources.[1][2][6][7]

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| VEGFR2 Autophosphorylation | CHO (transfected) | 4 - 4.2 |

| VEGFR2 Autophosphorylation | HUVEC | 2.9 |

| VEGF-A Induced Proliferation | HUVEC | < 1 |

Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for the characterization of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs).

Materials:

-

HUVECs or LECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A or VEGF-C

-

This compound

-

Fibronectin-coated 96-well plates

-

Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in fibronectin-coated 96-well plates containing EGM-2 supplemented with 10% FBS.[7]

-

Starvation: After 24 hours, replace the medium with EGM-2 containing 2% FBS and incubate for an additional 24 hours.[7]

-

Treatment: Treat the cells with either:

-

Medium alone (negative control)

-

20 ng/mL VEGF-A (for HUVECs and LECs) or 500 ng/mL VEGF-C (for LECs) (positive control)[7]

-

VEGF-A or VEGF-C in combination with a serial dilution of this compound (e.g., 1 nM to 1 µM).[7]

-

Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[7]

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

Quantification: Assess cell viability using a suitable fluorescent or colorimetric reagent according to the manufacturer's instructions.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on VEGF-induced endothelial cell migration.

Materials:

-

HUVECs or LECs

-

Transwell inserts (e.g., 8 µm pore size)

-

Fibronectin

-

Endothelial Cell Basal Medium (EBM-2) with 0.1% BSA

-

Recombinant Human VEGF-A

-

This compound

-

Calcein AM or similar fluorescent dye

Procedure:

-

Chamber Coating: Coat the underside of the Transwell insert membrane with fibronectin.

-

Chemoattractant: Add EBM-2 containing 20 ng/mL VEGF-A to the lower chamber.

-

Cell Preparation: Resuspend serum-starved HUVECs or LECs in EBM-2 containing 0.1% BSA, with or without this compound at desired concentrations.

-

Cell Seeding: Seed the cells in the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several microscopic fields.

-

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs or LECs

-

Basement membrane matrix (e.g., Matrigel)

-

EBM-2

-

Recombinant Human VEGF-A

-

This compound

Procedure:

-

Matrix Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs or LECs onto the matrix in EBM-2 containing VEGF-A (e.g., 20 ng/mL) with or without this compound at various concentrations (e.g., 10 nM, 1 µM).[1][3]

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Visualization and Quantification:

-

Visualize the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

-

In Vivo Psoriasis-like Skin Inflammation Model

This protocol describes the evaluation of this compound in a K14/VEGF-A transgenic mouse model of psoriasis.

Animals:

-

K14/VEGF-A transgenic mice (female, 8 weeks old)[7]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]

-

Vehicle for topical administration (e.g., 0.5% this compound in a suitable cream or gel base)[7]

-

Oxazolone (sensitizing and challenging agent)

Procedure:

-

Sensitization: Sensitize the mice by applying a solution of oxazolone to the abdomen.

-

Challenge: Five days after sensitization, challenge the right ear by topical application of oxazolone.[7]

-

Treatment:

-

Endpoints:

Visualizations

Experimental Workflow: In Vitro Proliferation Assay

Caption: Workflow for the in vitro endothelial cell proliferation assay.

Logical Relationship: this compound's Therapeutic Rationale in Psoriasis

Caption: Therapeutic rationale for this compound in psoriasis.

Conclusion

This compound is a valuable research tool for the investigation of VEGFR-mediated signaling in angiogenesis and inflammation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a suitable compound for preclinical studies in oncology, dermatology, and other fields where pathological angiogenesis and inflammation are key drivers of disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promocell.com [promocell.com]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BAW2881: A Technical Guide to its Function and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Primarily targeting the VEGFR family, it has demonstrated significant anti-angiogenic and anti-inflammatory properties in preclinical studies.[1][2] This document provides a comprehensive overview of the function, activity, and experimental basis of this compound, consolidating available data into a technical resource for researchers in pharmacology and drug development.

Core Function and Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFRs, thereby blocking downstream signaling pathways. This inhibition prevents the activation of multiple cellular processes crucial for angiogenesis and inflammation.

Primary Molecular Targets

This compound demonstrates high selectivity for the VEGFR tyrosine kinase family, with inhibitory activity in the low nanomolar range.[1] Its primary targets include:

-

VEGFR-1 (Flt-1): Involved in endothelial cell migration and recruitment of hematopoietic precursors.

-

VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

The compound's anti-inflammatory effects are believed to be mediated through the combined inhibition of VEGFR-1 and VEGFR-2.[1] Furthermore, its ability to block VEGFR-3 suggests a role in modulating lymphatic vessel activity in inflammatory conditions.[1]

Signaling Pathway Inhibition

Vascular Endothelial Growth Factors (VEGFs), such as VEGF-A and VEGF-C, are key signaling proteins that bind to and activate their respective receptors on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that are crucial for angiogenesis and inflammation. This compound, by inhibiting the tyrosine kinase activity of VEGFRs, effectively blocks these downstream pathways. The simplified signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nmol/L) | Species | Reference |

| VEGFR-2 (KDR) | 37 | Human | [1] |

| Tie2 | 650 | Not Specified | [1] |

| RET | 410 | Not Specified | [1] |

IC₅₀ values for a wider panel of other kinases were reported to be >10 µmol/L.[1]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |

| VEGF-A-induced Proliferation | HUVECs | VEGF-A | Potent inhibition at 1 nmol/L | [1] |

| VEGF-C-induced Proliferation | LECs | VEGF-C | Effective Blockade | [1] |

| VEGF-A-induced VEGFR-2 Phosphorylation | HUVECs | VEGF-A | 2.9 | MedChemExpress |

| VEGF-A-induced VEGFR-2 Phosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | MedChemExpress |

Preclinical Efficacy in Inflammatory Models

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

In Vitro Anti-Angiogenic and Anti-Inflammatory Effects

-

Inhibition of Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 1 nmol/L.[1]

-

Inhibition of Endothelial Cell Migration and Tube Formation: The compound effectively blocked the migration and tube formation of HUVECs and Lymphatic Endothelial Cells (LECs) in vitro.[1]

In Vivo Efficacy in Skin Inflammation Models

-

Psoriasis Mouse Model: In a transgenic mouse model of psoriasis, both oral and topical administration of this compound led to a reduction in blood and lymphatic vessel number, decreased infiltration of leukocytes, and normalization of the epidermal architecture.[1]

-

Acute Inflammation Models:

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice.[1][3]

-

UVB-Induced Erythema: Topical application of this compound after UVB irradiation in pigs resulted in a significant reduction in skin redness and microperfusion.[1]

-

Contact Hypersensitivity: The inflammatory response in a contact hypersensitivity model in pig skin was also reduced by topical this compound treatment.[1][3]

-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Proliferation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded in fibronectin-coated 96-well plates at a density of 1200 cells per well.

-

Serum Starvation: After 24 hours, the culture medium is replaced with a medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.

-

Treatment: Cells are then incubated with either medium alone (control), medium containing 20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs), or a combination of the respective growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: The cells are incubated for 72 hours.

-

Quantification of Viable Cells: After the incubation period, 5-methylumbelliferylheptanoate is added to the cells for subsequent fluorescent quantification of viable cells.

In Vitro Tube Formation Assay

-

Cell Culture: HUVECs or LECs are grown to confluence.

-

Collagen Overlay: The confluent cell monolayers are overlaid with collagen type I.

-

Treatment Conditions: The collagen overlay contains either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nmol/L or 1 µmol/L).

-

Analysis: The formation of tube-like structures by the endothelial cells is observed and quantified.

In Vivo Psoriasis Mouse Model

-

Animal Model: A contact hypersensitivity response is induced in the ear skin of 8-week-old female K14/VEGF-A transgenic mice.

-

Sensitization and Challenge: Mice are sensitized, and 5 days later (day 0), the right ear is challenged by topical application of 10 µL of 1% oxazolone (B7731731) on each side.

-

Treatment Administration: Starting on day 7, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the respective vehicles.

-

Efficacy Readouts:

-

Ear thickness is measured every other day using calipers.

-

On day 21, mice are sacrificed, and the weight of each ear and its draining retro-auricular lymph node is determined.

-

Immunohistological analysis is performed on ear sections to assess leukocytic infiltrates, epidermal hyperproliferation, and the number and size of blood and lymphatic vessels.

-

The workflow for the in vivo psoriasis model is depicted in the following diagram.

Summary and Future Directions

This compound is a well-characterized preclinical compound that effectively targets the VEGFR signaling axis, leading to potent anti-angiogenic and anti-inflammatory effects. Its efficacy in animal models of chronic and acute skin inflammation, such as psoriasis and contact hypersensitivity, highlights the therapeutic potential of VEGFR inhibition for inflammatory skin disorders.[1][3] The availability of both oral and topical formulations in these studies suggests flexibility in potential clinical applications.[1] To date, public records do not indicate that this compound has entered human clinical trials. Further investigation would be required to ascertain its safety and efficacy in human subjects. This technical guide provides a foundational resource for researchers interested in the continued exploration of this compound or similar VEGFR inhibitors for therapeutic purposes.

References

- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NVP-BAW2881: A Technical Guide to its Function and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Primarily targeting the VEGFR family, it has demonstrated significant anti-angiogenic and anti-inflammatory properties in preclinical studies.[1][2] This document provides a comprehensive overview of the function, activity, and experimental basis of this compound, consolidating available data into a technical resource for researchers in pharmacology and drug development.

Core Function and Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFRs, thereby blocking downstream signaling pathways. This inhibition prevents the activation of multiple cellular processes crucial for angiogenesis and inflammation.

Primary Molecular Targets

This compound demonstrates high selectivity for the VEGFR tyrosine kinase family, with inhibitory activity in the low nanomolar range.[1] Its primary targets include:

-

VEGFR-1 (Flt-1): Involved in endothelial cell migration and recruitment of hematopoietic precursors.

-

VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

The compound's anti-inflammatory effects are believed to be mediated through the combined inhibition of VEGFR-1 and VEGFR-2.[1] Furthermore, its ability to block VEGFR-3 suggests a role in modulating lymphatic vessel activity in inflammatory conditions.[1]

Signaling Pathway Inhibition

Vascular Endothelial Growth Factors (VEGFs), such as VEGF-A and VEGF-C, are key signaling proteins that bind to and activate their respective receptors on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that are crucial for angiogenesis and inflammation. This compound, by inhibiting the tyrosine kinase activity of VEGFRs, effectively blocks these downstream pathways. The simplified signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nmol/L) | Species | Reference |

| VEGFR-2 (KDR) | 37 | Human | [1] |

| Tie2 | 650 | Not Specified | [1] |

| RET | 410 | Not Specified | [1] |

IC₅₀ values for a wider panel of other kinases were reported to be >10 µmol/L.[1]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |

| VEGF-A-induced Proliferation | HUVECs | VEGF-A | Potent inhibition at 1 nmol/L | [1] |

| VEGF-C-induced Proliferation | LECs | VEGF-C | Effective Blockade | [1] |

| VEGF-A-induced VEGFR-2 Phosphorylation | HUVECs | VEGF-A | 2.9 | MedChemExpress |

| VEGF-A-induced VEGFR-2 Phosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | MedChemExpress |

Preclinical Efficacy in Inflammatory Models

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

In Vitro Anti-Angiogenic and Anti-Inflammatory Effects

-

Inhibition of Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 1 nmol/L.[1]

-

Inhibition of Endothelial Cell Migration and Tube Formation: The compound effectively blocked the migration and tube formation of HUVECs and Lymphatic Endothelial Cells (LECs) in vitro.[1]

In Vivo Efficacy in Skin Inflammation Models

-

Psoriasis Mouse Model: In a transgenic mouse model of psoriasis, both oral and topical administration of this compound led to a reduction in blood and lymphatic vessel number, decreased infiltration of leukocytes, and normalization of the epidermal architecture.[1]

-

Acute Inflammation Models:

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice.[1][3]

-

UVB-Induced Erythema: Topical application of this compound after UVB irradiation in pigs resulted in a significant reduction in skin redness and microperfusion.[1]

-

Contact Hypersensitivity: The inflammatory response in a contact hypersensitivity model in pig skin was also reduced by topical this compound treatment.[1][3]

-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Proliferation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded in fibronectin-coated 96-well plates at a density of 1200 cells per well.

-

Serum Starvation: After 24 hours, the culture medium is replaced with a medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.

-

Treatment: Cells are then incubated with either medium alone (control), medium containing 20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs), or a combination of the respective growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: The cells are incubated for 72 hours.

-

Quantification of Viable Cells: After the incubation period, 5-methylumbelliferylheptanoate is added to the cells for subsequent fluorescent quantification of viable cells.

In Vitro Tube Formation Assay

-

Cell Culture: HUVECs or LECs are grown to confluence.

-

Collagen Overlay: The confluent cell monolayers are overlaid with collagen type I.

-

Treatment Conditions: The collagen overlay contains either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nmol/L or 1 µmol/L).

-

Analysis: The formation of tube-like structures by the endothelial cells is observed and quantified.

In Vivo Psoriasis Mouse Model

-

Animal Model: A contact hypersensitivity response is induced in the ear skin of 8-week-old female K14/VEGF-A transgenic mice.

-

Sensitization and Challenge: Mice are sensitized, and 5 days later (day 0), the right ear is challenged by topical application of 10 µL of 1% oxazolone on each side.

-

Treatment Administration: Starting on day 7, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the respective vehicles.

-

Efficacy Readouts:

-

Ear thickness is measured every other day using calipers.

-

On day 21, mice are sacrificed, and the weight of each ear and its draining retro-auricular lymph node is determined.

-

Immunohistological analysis is performed on ear sections to assess leukocytic infiltrates, epidermal hyperproliferation, and the number and size of blood and lymphatic vessels.

-

The workflow for the in vivo psoriasis model is depicted in the following diagram.

Summary and Future Directions

This compound is a well-characterized preclinical compound that effectively targets the VEGFR signaling axis, leading to potent anti-angiogenic and anti-inflammatory effects. Its efficacy in animal models of chronic and acute skin inflammation, such as psoriasis and contact hypersensitivity, highlights the therapeutic potential of VEGFR inhibition for inflammatory skin disorders.[1][3] The availability of both oral and topical formulations in these studies suggests flexibility in potential clinical applications.[1] To date, public records do not indicate that this compound has entered human clinical trials. Further investigation would be required to ascertain its safety and efficacy in human subjects. This technical guide provides a foundational resource for researchers interested in the continued exploration of this compound or similar VEGFR inhibitors for therapeutic purposes.

References

- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NVP-BAW2881 Target Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This document provides a comprehensive technical overview of the target profile of this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.

Core Target Profile and Biochemical Activity

This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family with high affinity, demonstrating IC50 values in the low nanomolar range. Its primary target is VEGFR-2 (also known as KDR), a key mediator of angiogenesis. The compound also shows activity against other VEGFR family members and select other kinases at higher concentrations.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Species | Notes |

| VEGFR-2 (KDR) | 9 | - | Potent inhibition. |

| Human VEGFR-2 (hVEGFR2) | 37 | Human | |

| VEGFR-1 | 820 | - | |

| VEGFR-3 | 420 | - | |

| Tie2 | 650 | - | Off-target activity. |

| RET | 410 | - | Off-target activity. |

| c-RAF | Sub-µM | - | Off-target activity. |

| B-RAF | Sub-µM | - | Off-target activity. |

| ABL | Sub-µM | - | Off-target activity. |

| Other Kinases | >10,000 | - | Highly selective over a wide panel of other kinases. |

Mechanism of Action: Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factors (VEGFs) are crucial signaling proteins that regulate angiogenesis and lymphangiogenesis by binding to their respective receptors (VEGFRs) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT and MAPK pathways, ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.

This compound exerts its anti-angiogenic and anti-inflammatory effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This blockade of VEGFR signaling disrupts the key cellular processes required for the formation of new blood and lymphatic vessels.

Caption: this compound Inhibition of VEGFR-2 Signaling Pathway.

In Vitro Cellular Activity

This compound has demonstrated potent inhibitory effects on key cellular functions of endothelial cells that are stimulated by VEGF.

Table 2: In Vitro Cellular Assay Data for this compound

| Assay | Cell Type | Stimulant | IC50 (nM) | Effect |

| VEGFR-2 Autophosphorylation | HUVECs | VEGF-A | 2.9 | Inhibition of receptor phosphorylation. |

| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | Inhibition of receptor phosphorylation. |

| Cell Proliferation | HUVECs | VEGF-A | <1 | Potent inhibition of proliferation. |

| Cell Proliferation | LECs | VEGF-C | - | Effective blockade of proliferation. |

| Cell Migration | HUVECs & LECs | VEGF-A | - | Inhibition of migration. |

| Tube Formation | HUVECs & LECs | VEGF-A | - | Inhibition of tube formation. |

Preclinical In Vivo Efficacy

The anti-inflammatory and anti-angiogenic properties of this compound have been evaluated in various animal models.

Table 3: Summary of In Vivo Efficacy of this compound

| Animal Model | Administration | Key Findings |

| Transgenic Mouse Model of Psoriasis | Oral & Topical | Reduced number of blood and lymphatic vessels, decreased infiltrating leukocytes, and normalized epidermal architecture. |

| Acute Inflammation (VEGF-A-induced vascular permeability) | Topical | Significantly inhibited vascular permeability in the skin of pigs and mice. |

| Acute Inflammation (UVB-induced erythema) | Topical | Significantly reduced signs of inflammation in pig skin. |

| Contact Hypersensitivity (CHS) Response | Oral & Topical | Reduced mean ear weight by 24% (topical) and 54% (oral) in mice. |

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of this compound against various kinases was determined using biochemical assays. While the specific details of the assays for this compound are proprietary to Novartis, a general protocol for such assays involves:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of this compound.

-